molecular formula C11H13N3O2 B13713342 n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide

n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide

Cat. No.: B13713342
M. Wt: 219.24 g/mol
InChI Key: FKBGFJXTRPWHNK-UHFFFAOYSA-N
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Description

N-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group that is further substituted with an amino(hydroxyimino)methyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide typically involves the reaction of 3-nitrobenzaldehyde with cyclopropanecarboxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino(hydroxyimino)methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-[Amino(hydroxyimino)methyl]phenyl)acetamide
  • N-(3-[Amino(hydroxyimino)methyl]phenyl)propionamide

Uniqueness

N-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct chemical properties compared to similar compounds. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H13N3O2/c12-10(14-16)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7,16H,4-5H2,(H2,12,14)(H,13,15)

InChI Key

FKBGFJXTRPWHNK-UHFFFAOYSA-N

Isomeric SMILES

C1CC1C(=O)NC2=CC=CC(=C2)/C(=N\O)/N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=NO)N

Origin of Product

United States

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